6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Brand Name: Vulcanchem
CAS No.: 1346447-05-9
VCID: VC2715523
InChI: InChI=1S/C8H8INO2/c9-7-4-6(11)8-5(10-7)2-1-3-12-8/h4H,1-3H2,(H,10,11)
SMILES: C1CC2=C(C(=O)C=C(N2)I)OC1
Molecular Formula: C8H8INO2
Molecular Weight: 277.06 g/mol

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol

CAS No.: 1346447-05-9

Cat. No.: VC2715523

Molecular Formula: C8H8INO2

Molecular Weight: 277.06 g/mol

* For research use only. Not for human or veterinary use.

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol - 1346447-05-9

Specification

CAS No. 1346447-05-9
Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
IUPAC Name 6-iodo-2,3,4,5-tetrahydropyrano[3,2-b]pyridin-8-one
Standard InChI InChI=1S/C8H8INO2/c9-7-4-6(11)8-5(10-7)2-1-3-12-8/h4H,1-3H2,(H,10,11)
Standard InChI Key NSELKNWUDPHKSS-UHFFFAOYSA-N
SMILES C1CC2=C(C(=O)C=C(N2)I)OC1
Canonical SMILES C1CC2=C(C(=O)C=C(N2)I)OC1

Introduction

Chemical Structure and Identification

Structural Characteristics

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol consists of a bicyclic system formed by the fusion of a pyran ring with a pyridine nucleus. The compound features an iodine atom at the 6-position and a hydroxyl group at the 8-position of the pyrano-pyridine scaffold. This particular arrangement of functional groups contributes to its distinctive chemical reactivity and potential applications in medicinal chemistry and materials science. The dihydro prefix in the name indicates partial saturation in the pyran ring, specifically at positions 3 and 4.

Identification Parameters

The compound can be identified through various analytical parameters and identifiers, which are crucial for its characterization and verification in research settings. These identification parameters facilitate database searches and compound verification processes in scientific research.

ParameterValue
Chemical Name6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol
CAS Registry Number1346447-05-9
Molecular FormulaC8H8INO2
ChemSpider ID26323772
MDL NumberMFCD20487127
Alternative Names2H-Pyrano[3,2-b]pyridin-8-ol, 3,4-dihydro-6-iodo-; 6-iodo-2H,3H,4H-pyrano[3,2-b]pyridin-8-ol

The compound is registered with a specific CAS number (1346447-05-9), which serves as its unique identifier in chemical databases and scientific literature . This identifier is essential for tracking the compound in regulatory documentation and research publications.

Physicochemical Properties

Physical Properties

The physical properties of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol provide important insights into its behavior under various conditions and its potential applications in different chemical processes. Understanding these properties is crucial for developing appropriate handling, storage, and synthesis protocols.

PropertyValue
Average Mass277.061 g/mol
Monoisotopic Mass276.959976 g/mol
Physical StateSolid (presumed based on similar compounds)
SolubilityLimited information available
Melting PointNot specified in available sources
Boiling PointNot specified in available sources

The mass specifications, including both average and monoisotopic mass, are particularly important for analytical purposes such as mass spectrometry identification and purity analysis . The relatively high molecular weight, largely due to the iodine atom, may influence its chromatographic behavior and solubility characteristics.

Structural Features and Isomerism

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol possesses several interesting structural features that can influence its chemical behavior. The pyrano[3,2-b]pyridine core represents a bicyclic system where a pyran ring is fused with a pyridine ring. The compound contains three heteroatoms (oxygen, nitrogen, and iodine) that create unique electronic distributions within the molecule.

The presence of a hydroxyl group at position 8 makes this compound potentially capable of hydrogen bonding, which could influence its solubility in polar solvents and interaction with biological systems. The iodine substituent at position 6 provides a site for potential further functionalization through various coupling reactions, making this compound valuable as a synthetic intermediate.

Hazard TypeInformation
GHS PictogramWarning symbol (inferred from similar compounds)
Signal WordWarning (inferred from similar compounds)
Hazard StatementsPotential H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Precautionary StatementsRecommended P261, P305+P351+P338 (similar to related compounds)

These hazard classifications are based on structural similarities to 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine, which carries warning signals and specific hazard statements . The presence of iodine and the heterocyclic nature of the compound contribute to its potential irritant properties and require appropriate handling precautions.

Related Compounds and Structural Analogs

Structural Analogs

Several structurally related compounds provide context for understanding the chemistry and potential applications of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol:

CompoundCAS NumberMolecular FormulaRelationship
3,4-Dihydro-2H-pyrano[3,2-b]pyridine70381-92-9C8H9NOParent scaffold (without substituents)
6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine1346446-85-2C8H8INOPositional isomer (different fusion pattern)
(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol1346446-89-6C9H10INO2Hydroxymethyl derivative
6-iodo-2,3,4,5-tetrahydropyrano[3,2-b]pyridin-8-one-C8H8INO2Keto tautomer or analog

The parent scaffold, 3,4-Dihydro-2H-pyrano[3,2-b]pyridine, represents the basic structural framework without the iodine and hydroxyl substituents . The positional isomer with a different fusion pattern demonstrates how slight variations in structure can potentially lead to different chemical and biological properties . The hydroxymethyl derivative illustrates potential functional group modifications that can be made to the core structure .

SupplierCatalog NumberPackage SizePrice
Matrix Scientific070876-250MG250 mg726.15 USD
VWR102519-040-726.15 USD

The compound appears to be marketed primarily for research purposes, with specialized suppliers offering it in relatively small quantities at a premium price, reflective of its specialized nature and limited production scale .

Spectroscopic Characteristics

Spectroscopic TechniqueExpected Features
1H NMRSignals for methylene protons of the pyran ring (typically 2-4 ppm), aromatic proton(s) of the pyridine ring (7-9 ppm), and hydroxyl proton (variable, typically 5-7 ppm)
13C NMRSignals for sp3 carbons of the pyran ring (20-70 ppm), aromatic and heteroaromatic carbons (110-160 ppm), and carbons adjacent to heteroatoms showing characteristic shifts
IRO-H stretching (3200-3600 cm-1), C=N stretching of pyridine (1580-1650 cm-1), C-O stretching (1000-1300 cm-1), and C-I stretching (500-600 cm-1)
UV-VisAbsorption maxima reflecting the aromatic and heteroaromatic system, possibly in the 260-320 nm range

These predicted spectral properties would be valuable for compound identification and purity assessment in research settings. Actual spectroscopic data would provide more accurate information about the electronic structure and conformation of the molecule.

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